2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone
Description
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H21N3O/c22-18(14-16-4-2-1-3-5-16)21-12-10-20(11-13-21)15-17-6-8-19-9-7-17/h1-9H,10-15H2 |
InChI Key |
OKXOYYINCCNTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Piperazine Alkylation
A foundational approach involves alkylation of piperazine with pyridinylmethyl halides. For example, 1-(4-(piperazin-1-yl)phenyl)ethanone intermediates are alkylated using 4-(chloromethyl)pyridine under basic conditions.
Example Protocol
-
Reactants :
-
1-(4-(piperazin-1-yl)phenyl)ethanone (1 eq)
-
4-(chloromethyl)pyridine (1.2 eq)
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Potassium carbonate (2 eq) in acetonitrile
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This method leverages the nucleophilicity of piperazine’s secondary amine, with K2CO3 neutralizing HCl byproducts. Steric hindrance from the phenyl group necessitates prolonged reaction times.
Condensation with Preformed Ketone Intermediates
The 2-phenyl-1-(pyridin-4-yl)ethanone moiety is synthesized independently and coupled to piperazine derivatives. Ambeed’s protocol highlights:
Step 1: Synthesis of 2-Phenyl-1-(pyridin-4-yl)ethanone
-
Reactants :
Step 2: Piperazine Coupling
The ketone is reacted with 1-(4-chlorophenyl)piperazine via Buchwald-Hartwig amination or Ullmann coupling, using CuI/ligand systems.
Optimization Strategies
Acid-Catalyzed Hydrolysis
Patents describe hydrolyzing acetamide intermediates to yield acetic acid derivatives, adaptable for ketone synthesis. For instance:
-
Reactants :
-
Outcome : 80% conversion to carboxylic acid, with recoverable byproducts (e.g., benzylamine).
Adapting this for ketone synthesis may involve ketone protection (e.g., acetal) during hydrolysis.
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, acetonitrile) improve piperazine reactivity.
-
Elevated temperatures (80–100°C) enhance reaction rates but risk decomposition; optimal balance is critical.
Analytical Validation
Spectroscopic Characterization
Purity and Yield Optimization
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone is , with a molecular weight of approximately 402.48 g/mol. Its structure features a phenyl group, a piperazine ring, and a pyridine moiety, which contribute to its pharmacological properties.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant effects. A study investigated the structure-activity relationship of piperazine derivatives and found that modifications to the piperazine ring enhance serotonin receptor affinity, suggesting potential use in treating depression .
Antipsychotic Effects
The compound's structural similarity to known antipsychotic drugs positions it as a candidate for further research in this area. Studies have shown that piperazine derivatives can modulate dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Antimicrobial Activity
Recent investigations into derivatives of this compound have revealed promising antimicrobial properties. Compounds with similar structures demonstrated effectiveness against various bacterial strains, indicating potential for development as new antibiotics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyridine moiety can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Pyridinylmethyl vs. Pyrimidinyl Groups
- 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethanone (): Replacing the pyridin-4-ylmethyl group with a pyrimidin-2-yl substituent alters electronic properties. Crystallographic studies indicate that such substitutions influence molecular packing and hydrogen-bonding networks .
- Biological Relevance : Pyrimidine-containing analogs are often explored in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets.
Nitro and Chloro Substituents
- 1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone (): The presence of nitro and chloro groups introduces steric and electronic effects. This compound was synthesized via Cs₂CO₃-mediated coupling in DMF and showed preliminary antiproliferative activity .
Sulfonyl and Aryl Groups
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n, ): Sulfonyl groups enhance polarity and solubility. The methoxy group provides electron-donating effects, stabilizing the sulfonyl moiety. This compound exhibits a melting point of 161–163°C and an ESI-HRMS mass of 520.10640, indicative of high purity .
- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (): Bromophenoxy and fluorophenylsulfonyl groups increase molecular weight (457.31 g/mol) and may enhance halogen-bonding interactions with targets.
Thio and Thiophene Groups
- 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone (): Thiophene’s sulfur atom contributes to lipophilicity and may improve blood-brain barrier penetration compared to pyridine derivatives.
- 1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]-2-(phenylthio)ethanone (): Thioether linkages are metabolically stable and can act as hydrogen-bond acceptors.
Biological Activity
2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a phenyl group, a piperazine ring, and a pyridine moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : The compound has shown potential as a selective serotonin reuptake inhibitor (SSRI), suggesting its use in treating depression.
- Anxiolytic Properties : Studies indicate that it may possess anxiolytic-like effects, similar to those observed in other piperazine derivatives.
Antidepressant Activity
A study conducted on various piperazine derivatives, including this compound, demonstrated significant antidepressant activity in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, enhancing mood and reducing anxiety symptoms .
Anxiolytic Effects
In pharmacological evaluations, the compound exhibited anxiolytic-like effects in tests such as the elevated plus maze and light-dark box tests. It increased the time spent in open areas, indicating reduced anxiety levels among tested subjects .
The biological activities of this compound can be attributed to its interactions with neurotransmitter systems:
- Serotonin Receptors : The compound likely affects serotonin receptors (5-HT) which play a crucial role in mood regulation.
- Dopamine Pathways : Its structure suggests potential interactions with dopamine receptors, contributing to both antidepressant and anxiolytic effects.
Study 1: Antidepressant Efficacy
In a controlled study involving animal models of depression, subjects treated with this compound showed significant improvements in behavioral tests compared to the control group. The results indicated a reduction in despair behavior measured by the forced swim test .
Study 2: Anxiolytic-Like Behavior
Another study evaluated the anxiolytic properties using an open-field test. Results showed that administration of the compound led to increased exploratory behavior and reduced anxiety-like responses, further supporting its potential therapeutic applications for anxiety disorders .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Phenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling a pyridinylmethylpiperazine intermediate with a phenylacetyl chloride derivative under anhydrous conditions (e.g., DCM, TEA catalyst) achieves moderate yields (~50–60%). Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
- Data Contradictions : Discrepancies in yields (40–75%) arise from solvent polarity (acetonitrile vs. THF) and temperature control. Lower yields in THF may stem from incomplete amine activation .
Q. How is the purity of this compound validated in academic research?
- Analytical Techniques :
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm. Purity ≥95% is standard for pharmacological assays .
- NMR : Key signals include the acetyl carbonyl (δ 2.1 ppm, singlet) and pyridinyl protons (δ 8.3–8.7 ppm, multiplet). Impurities (e.g., unreacted piperazine) appear as broad peaks at δ 1.5–2.0 ppm .
Advanced Research Questions
Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SHELX suite) is employed. For example, SHELXL refines piperazine ring puckering (Q = 0.566 Å, θ = 174°) and dihedral angles between aromatic systems (48.7° for phenyl-acetyl planes) .
- Challenges : Disorder in the pyridinylmethyl group requires isotropic refinement and hydrogen-bonding analysis (O–H⋯O interactions, d = 2.8 Å) to confirm stability .
Q. How do structural modifications (e.g., substituent changes on the pyridine ring) affect biological activity in kinase inhibition studies?
- SAR Insights :
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance binding to ATP pockets (e.g., IC₅₀ = 0.39 μM for 4-Cl-phenyl vs. 1.29 μM for 4-F-phenyl in kinase assays) .
- Bulkier Substituents : Reduce solubility (logP increases by ~0.5 units) but improve selectivity (200-fold for RORγ over other nuclear receptors) .
Q. What in vitro and in vivo models are used to evaluate metabolic stability and toxicity?
- In Vitro : Human liver microsomes (HLM) with LC-MS/MS quantification. For this compound, t₁/₂ = 45 min in HLMs indicates moderate stability .
- In Vivo : Rodent PK/PD models show dose-dependent IL-17 suppression (ED₅₀ = 10 mg/kg) but hepatotoxicity at 50 mg/kg, linked to CYP3A4 inhibition .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antimicrobial efficacy of piperazine-containing compounds?
- Root Cause : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and assay conditions (aerobic vs. anaerobic). For example, MIC values range from 2 μg/mL (S. aureus) to >64 μg/mL (E. coli) due to efflux pump activity .
- Resolution : Standardize broth microdilution protocols (CLSI guidelines) and include efflux inhibitors (e.g., PAβN) to isolate intrinsic activity .
Critical Citations
- Structural Refinement : SHELX algorithms remain the gold standard for small-molecule crystallography despite newer software .
- Pharmacological Profiling : Sub-μM RORγ inverse agonism validates therapeutic potential in autoimmune models .
Note : Avoid commercial sources (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed datasets from crystallography (Acta Cryst.) and pharmacology (J. Med. Chem.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
